molecular formula C12H5F6N B13906312 2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine

2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine

Cat. No.: B13906312
M. Wt: 277.16 g/mol
InChI Key: YSYRPNSPTMFOND-UHFFFAOYSA-N
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Description

2’,3,3’,4’,5’,6’-Hexafluoro[1,1’-biphenyl]-4-amine is a fluorinated biphenyl derivative. This compound is characterized by the presence of six fluorine atoms and an amine group attached to the biphenyl structure. Fluorinated biphenyls are known for their unique chemical properties, including high thermal stability and resistance to oxidation, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3,3’,4’,5’,6’-Hexafluoro[1,1’-biphenyl]-4-amine typically involves the fluorination of biphenyl derivatives followed by the introduction of an amine group. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The amination step can be achieved through various methods, including nucleophilic substitution reactions using amine precursors.

Chemical Reactions Analysis

Types of Reactions

2’,3,3’,4’,5’,6’-Hexafluoro[1,1’-biphenyl]-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’,3,3’,4’,5’,6’-Hexafluoro[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2’,3,3’,4’,5’,6’-Hexafluoro[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amine group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-1,1’-biphenyl: A fully fluorinated biphenyl derivative with similar thermal stability but lacking the amine group.

    2,2’,3,3’,5,5’,6,6’-Octafluoro-1,1’-biphenyl: Another fluorinated biphenyl with eight fluorine atoms, used in similar applications but with different reactivity due to the absence of the amine group.

Uniqueness

2’,3,3’,4’,5’,6’-Hexafluoro[1,1’-biphenyl]-4-amine is unique due to the combination of fluorine atoms and an amine group, which imparts distinct chemical properties. The presence of the amine group allows for additional functionalization and interactions with biological molecules, making it more versatile in scientific research and industrial applications compared to its fully fluorinated counterparts.

Properties

Molecular Formula

C12H5F6N

Molecular Weight

277.16 g/mol

IUPAC Name

2-fluoro-4-(2,3,4,5,6-pentafluorophenyl)aniline

InChI

InChI=1S/C12H5F6N/c13-5-3-4(1-2-6(5)19)7-8(14)10(16)12(18)11(17)9(7)15/h1-3H,19H2

InChI Key

YSYRPNSPTMFOND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)F)F)F)F)N

Origin of Product

United States

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